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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of odiparcil, an investigational
oral small molecule therapy designed to address the underlying pathology of certain
Mucopolysaccharidoses (MPS) by promoting the clearance of accumulated
glycosaminoglycans (GAGS).

Introduction: The Challenge of
Mucopolysaccharidoses

Mucopolysaccharidoses are a group of rare, progressive lysosomal storage diseases, each
caused by a deficiency in a specific enzyme required for the degradation of GAGs.[1][2] This
enzymatic defect leads to the pathological accumulation of GAGs within lysosomes, disrupting
normal cellular function and resulting in multisystemic clinical manifestations, severely affecting
bones, connective tissues, and various organs.[2][3] Current standard-of-care, such as enzyme
replacement therapy (ERT), has limitations, including poor penetration into certain tissues like
bone, cartilage, cornea, and heart valves.[2][3][4] Odiparcil represents a novel therapeutic
strategy aimed at circumventing the deficient enzymatic pathway by reducing the synthesis of
GAGs destined for lysosomal storage.

Mechanism of Action: A Substrate-Reduction
Approach
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Odiparcil (4-methyl-2-oxo-2H-1-benzopyran-7-yl-5-thio-p-D-xylopyranoside) is a 3-D-xyloside
derivative that functions as a substrate for galactosyltransferase |1 (GT1), an enzyme that
initiates the synthesis of GAG chains.[5] In the normal GAG biosynthesis pathway, a xylose
sugar is attached to a serine residue on a core protein, which serves as the primer for GAG
chain elongation. Odiparcil acts as a soluble, alternative primer. By competing with the natural
core proteins, it diverts the synthesis of GAGs—specifically chondroitin sulfate (CS) and
dermatan sulfate (DS)—away from proteoglycan formation.[4][5] This process results in the
creation of soluble, odiparcil-bound GAGs that are not stored in lysosomes but are instead
secreted from the cell and readily excreted in the urine.[4][6] This mechanism effectively
reduces the intracellular GAG burden.[3][7]

Figure 1: Odiparcil's Mechanism of Action. Odiparcil serves as a decoy substrate for GAG
synthesis, leading to excretable GAGs.

Preclinical Evidence

The therapeutic potential of odiparcil has been evaluated in both in vitro and in vivo models,
demonstrating its efficacy in reducing GAG accumulation.[3]

Studies using skin fibroblasts from MPS VI patients showed that odiparcil effectively reduces
the intracellular accumulation of chondroitin sulfate.[2][3] In bovine aortic endothelial cells,
odiparcil stimulated the secretion of sulfated GAGs into the culture media, primarily of the
CS/DS type.[2][3]

Parameter Cell Type Result Reference
Intracellular CS MPS VI Patient EC50 in the range of 1 Be
Reduction Fibroblasts UM
] ) ) 10.7-fold increase
GAG Secretion Bovine Aortic )
) ) ) over baseline at 3 uM [3]
Stimulation Endothelial Cells _ _
odiparcil
At 10 pM: ~73.5%
Secreted GAG Bovine Aortic Chondroitin/Dermatan 3]
Composition Endothelial Cells Sulfate, ~19.5%

Heparan Sulfate
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Table 1: Summary of Quantitative In Vitro Data for Odiparcil.

Chronic oral administration of odiparcil in an Arylsulfatase B deficient (Arsb-) mouse model,

which mimics MPS VI, led to a significant reduction of GAG storage in key tissues and an

increase in urinary GAG excretion.[2][3] The therapeutic effects were observed in models of

both early and established disease.[3][8]

Parameter

Model

Dosing

Key Findings Reference

Tissue GAG

Reduction

Arsb- Mice

1.5 g/kg and 4.5
g/kg of diet

Significantly
reduced GAG
accumulation in

[3]7]

liver and kidney.

Cartilage

Pathology

Arsb- Mice

1.5 g/kg and 4.5
g/kg of diet

Diminished
pathological
cartilage
thickening in [2][3]
trachea and

femoral growth

plates.

Leukocyte

Granules

Arsb- Mice

1.5 g/kg and 4.5
g/kg of diet

Reduced
accumulation of

. (3]
granules in

leukocytes.

Pharmacodynam

ics

Arsb- Mice

1.5 g/kg and 4.5
g/kg of diet

Consistently
stimulated
urinary excretion [3][8]

of sulfated
GAGs.

Biodistribution

Wild Type Rats

Oral

administration

Achieved uM
concentrations in
disease-relevant

. [2](3][4]
tissues (bone,

cartilage, heart,

cornea).
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Table 2: Summary of Key In Vivo Findings for Odiparcil.

In Vitro Efficacy in MPS VI Fibroblasts:
¢ Cell Culture: Primary skin fibroblasts from MPS VI donors were cultured.
o Treatment: Odiparcil was applied to both growing (pre-confluent) and confluent cells.

e Analysis: Intracellular chondroitin sulfate levels were detected and quantified using the [CS-
56] antibody. The half-maximal effective concentration (EC50) was determined.[3]

In Vivo Efficacy in Arsb- Mouse Model:

» Animal Model: Arylsulfatase B deficient (Arsb-) mice, a model for MPS VI, were used
alongside wild-type (WT) littermates.[3]

» Study Arms: Animals were randomized into three groups: a control group (standard diet) and
two treatment groups receiving odiparcil-mixed diets (1.5 g/kg and 4.5 g/kg).[3]

» Urine Collection: Animals were placed in metabolic cages for 24-hour urine collection to
measure GAG levels, which serves as a pharmacodynamic marker.[3]

o Tissue Analysis: At the end of the study (e.g., 6 months), animals were euthanized, and
tissues such as the liver and kidney were collected. GAG accumulation was assessed via
Alcian Blue staining and the Blyscan GAG assay.[3][7]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1677181?utm_src=pdf-body
https://www.benchchem.com/product/b1677181?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7228089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7228089/
https://www.benchchem.com/product/b1677181?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7228089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7228089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7228089/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0233032
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

é In Vitro Workflow N( In Vivo Workflow N

Culture MPS VI
Patient Fibroblasts

Randomize Arsb- Mice
(MPS VI Model)

Treat with varying
concentrations of Odiparcil

:

Analyze Intracellular
Chondroitin Sulfate (CS) Control Diet Low Dose Odiparcil High Dose Odiparcil
via Immunofluorescence

Chronic Oral Administration

N

Periodic Urine Collection
(Pharmacodynamics)
&
End-of-Study Tissue Collection
J (Liver, Kidney, Trachea)

:

Quantify Tissue GAGs
(Alcian Blue, Blyscan)
& Urinary GAGs

:

Assess Reduction in
GAG Storage & Pathology

Determine EC50 for
CS Reduction

Click to download full resolution via product page

Figure 2: Preclinical Experimental Workflow for Odiparcil Evaluation.

Clinical Study: Phase lla (iMProveS)
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The "iIMProveS" study was a Phase lla trial designed to assess the safety, pharmacokinetics,
pharmacodynamics, and preliminary efficacy of odiparcil in adult patients with MPS VL1.[1][9]

The 26-week, multicenter study enrolled 20 patients (=16 years old) with advanced MPS VI into
two main cohorts.[1][10]

o ERT Cohort (n=15): Patients already receiving stable ERT were randomized 1:1:1 in a
double-blind fashion to receive placebo, odiparcil 250 mg twice daily (BID), or odiparcil 500
mg BID, in addition to their ERT.[1][9]

e Non-ERT Cohort (n=5): ERT-naive patients or those who had discontinued ERT received
open-label odiparcil at 500 mg BID.[1][9]

The primary objective was to assess safety and efficacy to inform dose selection for future
studies.[6]
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Figure 3: Phase lla iMProveS Clinical Trial Design.

Odiparcil demonstrated a good safety and tolerability profile.[1] The majority of adverse events
were mild to moderate.[10]
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Category Finding Reference

Alinear, dose-dependent

increase in total urinary GAGs
Pharmacodynamics (UGAGS), chondroitin sulfate, [1][10]

and dermatan sulfate

concentrations was observed.

The PK profile was consistent
o with previous studies and was
Pharmacokinetics ) ) [10]
not impacted by concomitant

ERT.

Individual analyses showed
more improvements in the
odiparcil groups compared to

Clinical Efficacy placebo in areas of pain, [1][8]
corneal clouding, and cardiac,
vascular, and respiratory
functions.

Good overall safety and
Safety - ] [1]
tolerability profile.

Table 3: Summary of Phase lla iMProveS Study Results.

Conclusion and Future Directions

Odiparcil presents a promising, orally available GAG clearance therapy for MPS disorders
characterized by CS and DS accumulation, such as MPS VI. Its novel mechanism of action,
which reduces the production of storable GAGs, is complementary to existing treatments like
ERT. Preclinical data robustly support its ability to reduce GAG load in cells and tissues,
including those poorly reached by ERT.[3][4] The Phase lla clinical trial confirmed its
mechanism of action in humans through a dose-dependent increase in urinary GAGs and
showed a favorable safety profile with early signals of clinical benefit.[1][10] These findings
support the continued clinical development of odiparcil, including planned studies in pediatric
MPS VI patients, as a potential new treatment to address the high unmet medical need in this
patient population.[4][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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